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Abstract
N-(5-Amino-2-methoxyphenyl)butanamide is a substituted aromatic amine with potential as

a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure,

featuring a primary amine, an amide linkage, and a methoxy-substituted phenyl ring, provides

multiple reactive sites for the construction of more complex molecular architectures. This guide

provides a comprehensive overview of its chemical properties, a plausible synthetic route, and

a representative application in the synthesis of a hypothetical kinase inhibitor, complete with

detailed experimental protocols, quantitative data, and workflow visualizations. Due to the

limited specific data in published literature on this exact molecule's applications, this guide has

been constructed based on established principles of organic chemistry and documented

syntheses of structurally related compounds.

Chemical Properties and Profile
N-(5-Amino-2-methoxyphenyl)butanamide, with the molecular formula C11H16N2O2 and a

molecular weight of 208.26 g/mol , is a solid at room temperature.[1] The key structural

features include a butanamide moiety attached to a 2-methoxy-5-amino aniline ring. The

primary amino group is a key functional handle for subsequent chemical transformations, such
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as amide bond formation or reactions to form heterocyclic structures. The methoxy group

influences the electron density of the aromatic ring and can play a role in the binding of the final

active pharmaceutical ingredient (API) to its biological target.

Table 1: Physicochemical Properties of N-(5-Amino-2-methoxyphenyl)butanamide

Property Value Source

Molecular Formula C11H16N2O2 PubChem[1]

Molecular Weight 208.26 g/mol PubChem[1]

CAS Number 946710-33-4 PubChem[1]

IUPAC Name
N-(5-amino-2-

methoxyphenyl)butanamide
PubChem[1]

Canonical SMILES
CCCC(=O)NC1=CC(=C(C=C1)

N)OC
PubChem[1]

Synthesis of N-(5-Amino-2-
methoxyphenyl)butanamide
A plausible and efficient synthesis of N-(5-Amino-2-methoxyphenyl)butanamide can be

envisioned in a two-step process starting from the commercially available 4-methoxy-2-

nitroaniline. This process involves an acylation step followed by a reduction of the nitro group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1356454?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/17607952
https://pubchem.ncbi.nlm.nih.gov/compound/17607952
https://pubchem.ncbi.nlm.nih.gov/compound/17607952
https://pubchem.ncbi.nlm.nih.gov/compound/17607952
https://pubchem.ncbi.nlm.nih.gov/compound/17607952
https://www.benchchem.com/product/b1356454?utm_src=pdf-body
https://www.benchchem.com/product/b1356454?utm_src=pdf-body
https://www.benchchem.com/product/b1356454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Acylation

Step 2: Nitro Group Reduction

4-Methoxy-2-nitroaniline

N-(4-Methoxy-2-nitrophenyl)butanamidePyridine, DCM, 0°C to rt

Butyryl chloride

N-(4-Methoxy-2-nitrophenyl)butanamide

N-(5-Amino-2-methoxyphenyl)butanamideMethanol, rt

H2, Pd/C

Click to download full resolution via product page

Caption: Synthetic workflow for N-(5-Amino-2-methoxyphenyl)butanamide.

Experimental Protocol: Synthesis of N-(5-Amino-2-
methoxyphenyl)butanamide
Step 1: Synthesis of N-(4-Methoxy-2-nitrophenyl)butanamide (Acylation)

To a solution of 4-methoxy-2-nitroaniline (1.0 eq) in dichloromethane (DCM, 10 vol) at 0 °C

under a nitrogen atmosphere, add pyridine (1.2 eq).

Slowly add butyryl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the

temperature below 5 °C.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water (5 vol) and separate the organic layer.

Wash the organic layer with 1M HCl (2 x 5 vol), saturated NaHCO3 solution (2 x 5 vol), and

brine (1 x 5 vol).

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure to yield the crude product.

Purify the crude product by recrystallization from ethanol to obtain N-(4-methoxy-2-

nitrophenyl)butanamide as a yellow solid.

Step 2: Synthesis of N-(5-Amino-2-methoxyphenyl)butanamide (Nitro Group Reduction)

Dissolve N-(4-methoxy-2-nitrophenyl)butanamide (1.0 eq) in methanol (15 vol) in a

hydrogenation vessel.

Add 10% Palladium on carbon (Pd/C) (5 mol%) to the solution.

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon

pressure).

Stir the reaction mixture vigorously at room temperature for 8-12 hours.

Monitor the reaction by TLC until the starting material is completely consumed.

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad

with methanol.

Concentrate the filtrate under reduced pressure to afford N-(5-Amino-2-
methoxyphenyl)butanamide as a solid.

Table 2: Representative Quantitative Data for the Synthesis of N-(5-Amino-2-
methoxyphenyl)butanamide
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Step
Reactan
t

Molar
Eq.

Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Purity
(HPLC)

1

4-

Methoxy-

2-

nitroanilin

e

1.0 DCM 0 to rt 4-6 85-90 >98%

Butyryl

chloride
1.1

Pyridine 1.2

2

N-(4-

Methoxy-

2-

nitrophen

yl)butana

mide

1.0 Methanol rt 8-12 90-95 >99%

10%

Pd/C
0.05

Application as a Pharmaceutical Intermediate:
Synthesis of a Hypothetical Kinase Inhibitor
N-(5-Amino-2-methoxyphenyl)butanamide is a suitable intermediate for the synthesis of

kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling

pathways. The primary amino group can be used to construct a core heterocyclic structure, a

common feature in many kinase inhibitors. For illustrative purposes, a hypothetical synthesis of

a pyrimidine-based kinase inhibitor is described below.
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Step 3: Condensation

Step 4: Cyclization

N-(5-Amino-2-methoxyphenyl)butanamide

Intermediate EnaminoneEthanol, Reflux

Dimethylamino-acrolein

Intermediate Enaminone

Hypothetical Kinase InhibitorNaOEt, Ethanol, Reflux

Guanidine
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MEK
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Transcription Factors
(e.g., c-Myc, AP-1)

Cell Proliferation,
Survival, Differentiation

Hypothetical Kinase Inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/17607952
https://pubchem.ncbi.nlm.nih.gov/compound/17607952
https://www.benchchem.com/product/b1356454#n-5-amino-2-methoxyphenyl-butanamide-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b1356454#n-5-amino-2-methoxyphenyl-butanamide-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b1356454#n-5-amino-2-methoxyphenyl-butanamide-as-a-pharmaceutical-intermediate
https://www.benchchem.com/product/b1356454#n-5-amino-2-methoxyphenyl-butanamide-as-a-pharmaceutical-intermediate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1356454?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

